2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and dichlorophenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate diketone to form the pyrazole ring.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazole ring.
Final Coupling: The final step involves coupling the pyrazole-thiazole intermediate with a phenyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
- 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-ethyl-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole exhibits unique properties due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-13-6-7-14(15(20)10-13)17-8-9-21-23(17)18-22-16(11-24-18)12-4-2-1-3-5-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDCWCNKWUERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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